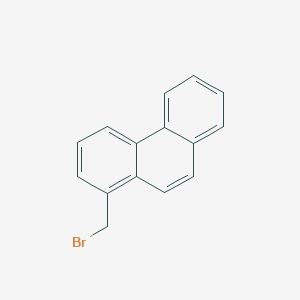

1-(Bromomethyl)phenanthrene

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H11Br |

|---|---|

Poids moléculaire |

271.15 g/mol |

Nom IUPAC |

1-(bromomethyl)phenanthrene |

InChI |

InChI=1S/C15H11Br/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-9H,10H2 |

Clé InChI |

YPCVUZDHOVMKTH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)CBr |

Origine du produit |

United States |

Synthetic Methodologies for 1 Bromomethyl Phenanthrene

Direct Bromination Approaches to Phenanthrene (B1679779) Derivatives

The most common and direct method for the synthesis of 1-(bromomethyl)phenanthrene involves the selective bromination of the methyl group of 1-methylphenanthrene (B47540). This is typically accomplished through a free-radical chain reaction.

Free Radical Bromination of 1-Methylphenanthrene

The Wohl-Ziegler reaction is a widely utilized method for the allylic and benzylic bromination of hydrocarbons. nsf.govorganic-chemistry.org This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The benzylic position of 1-methylphenanthrene is particularly susceptible to this reaction due to the resonance stabilization of the resulting benzylic radical.

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which helps to suppress competing electrophilic addition to the aromatic rings. masterorganicchemistry.com The reaction is initiated by the homolytic cleavage of a radical initiator. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). These initiators decompose upon heating or irradiation with light to generate free radicals, which then initiate the chain reaction. organic-chemistry.org Alternatively, the reaction can be initiated by irradiating a solution of the substrate and bromine (Br₂) with UV light, which causes the homolytic cleavage of the bromine molecule. masterorganicchemistry.com

The efficiency and selectivity of the Wohl-Ziegler bromination are highly dependent on the reaction conditions.

Solvent: The choice of solvent is crucial. Non-polar solvents that are inert to radical reactions, such as carbon tetrachloride (CCl₄) and benzene (B151609), are traditionally used. nsf.gov Acetonitrile (B52724) has also been employed as a solvent. beilstein-journals.org The use of polar solvents can lead to competing ionic reactions.

Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to facilitate the decomposition of the radical initiator and promote the reaction. organic-chemistry.org

Irradiation: In cases where a radical initiator is not used or to enhance the initiation, the reaction mixture can be irradiated with a suitable light source, such as a sunlamp or a UV lamp. masterorganicchemistry.com

A typical experimental setup involves refluxing a solution of 1-methylphenanthrene and a stoichiometric amount of NBS in a suitable solvent, along with a catalytic amount of a radical initiator. The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on the surface of the reaction mixture. nsf.gov

| Substrate | Reagent | Initiator | Solvent | Temperature | Product | Yield (%) |

| 1-Methylphenanthrene | NBS | AIBN | CCl₄ | Reflux | This compound | Varies |

| 1-Methylphenanthrene | NBS | Benzoyl Peroxide | Benzene | Reflux | This compound | Varies |

| 1-Methylphenanthrene | Br₂ | UV Light | CCl₄ | Room Temp. | This compound | Varies |

Interactive Data Table: The yield of this compound can vary significantly based on the specific conditions and the purity of the reactants. Precise control of the reaction is necessary to maximize the yield of the desired monobrominated product.

A significant challenge in the free-radical bromination of 1-methylphenanthrene is controlling the regioselectivity and minimizing the formation of side products. The primary side product is 1-(dibromomethyl)phenanthrene, resulting from the further bromination of the desired product. nih.gov Over-bromination can be a prevalent issue, leading to a mixture of mono- and di-halogenated products. nih.gov

Several strategies can be employed to enhance the selectivity for mono-bromination:

Stoichiometry: Using a stoichiometric amount or a slight excess of NBS relative to 1-methylphenanthrene can favor the formation of the monobrominated product.

Reaction Time: Careful monitoring of the reaction and stopping it upon consumption of the starting material can prevent the further reaction of the product.

Slow Addition: Slow, portion-wise addition of the radical initiator can help maintain a low concentration of radicals, potentially favoring mono-bromination.

Despite these measures, the formation of a mixture of products is common, often necessitating purification by chromatography.

Catalytic Bromination Strategies (e.g., Metal-Mediated or Photocatalytic)

While the traditional Wohl-Ziegler reaction is effective, there is growing interest in developing catalytic methods for benzylic bromination that offer improved selectivity and milder reaction conditions.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. beilstein-journals.orgnih.gov In the context of benzylic bromination, photocatalysts can facilitate the generation of bromine radicals under mild conditions. For instance, ruthenium or iridium-based photocatalysts, upon irradiation with visible light, can promote the formation of bromine radicals from a suitable bromine source. nih.gov While specific examples for 1-methylphenanthrene are not extensively documented, the general methodology shows promise for the selective bromination of benzylic C-H bonds in polycyclic aromatic hydrocarbons.

Metal-Mediated Catalysis: Transition metal catalysts can also be employed to facilitate benzylic bromination. These methods often involve the activation of C-H bonds, but their application to the specific synthesis of this compound is an area of ongoing research.

Functional Group Interconversion Routes from Phenanthrene Precursors

One common strategy involves the conversion of a hydroxymethyl group to a bromomethyl group. For example, 1-(hydroxymethyl)phenanthrene can be treated with reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield this compound. The synthesis of 1-(hydroxymethyl)phenanthrene itself can be achieved through the reduction of phenanthrene-1-carbaldehyde (B14123734) or phenanthrene-1-carboxylic acid.

Another potential route involves the reduction of phenanthrene-1-carboxylic acid to the corresponding alcohol, followed by bromination. The synthesis of various phenanthrene derivatives can be accomplished through classical methods such as the Haworth synthesis or the Bardhan-Sengupta synthesis, which provide access to a range of substituted phenanthrene precursors. quimicaorganica.org

| Precursor | Reagent(s) | Intermediate | Reagent(s) | Final Product |

| Phenanthrene-1-carbaldehyde | NaBH₄ or LiAlH₄ | 1-(Hydroxymethyl)phenanthrene | PBr₃ or HBr | This compound |

| Phenanthrene-1-carboxylic acid | LiAlH₄ | 1-(Hydroxymethyl)phenanthrene | PBr₃ or HBr | This compound |

Interactive Data Table: The specific conditions and yields for these transformations would depend on the chosen reagents and the scale of the reaction.

Transformation from 1-(Hydroxymethyl)phenanthrene

The conversion of 1-(Hydroxymethyl)phenanthrene to its corresponding bromide is a direct and widely employed synthetic route. This process is contingent on the initial preparation of the alcohol precursor, which is then subjected to halogenation.

The requisite precursor, 1-(Hydroxymethyl)phenanthrene, is typically synthesized via the reduction of a carbonyl group at the 1-position of the phenanthrene ring. The choice of starting material, either an aldehyde or an ester, dictates the necessary reducing agent and reaction conditions.

Reduction of Aldehydes: The reduction of 1-Formylphenanthrene (also known as phenanthrene-1-carboxaldehyde) is a common method. Mild reducing agents are sufficient for this transformation. Sodium borohydride (B1222165) (NaBH₄) is frequently used, often in alcoholic solvents like methanol (B129727) or ethanol, providing high yields of the primary alcohol. A representative procedure involves stirring the aldehyde with NaBH₄ in a solvent mixture, such as tetrahydrofuran (B95107) (THF) and isopropanol, until the reaction is complete. nih.gov

Reduction of Esters: Alternatively, a phenanthrene-1-carboxylic acid ester, such as methyl phenanthrene-1-carboxylate, can serve as the starting material. The reduction of esters to primary alcohols requires a more potent reducing agent than that used for aldehydes. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or THF. The reaction involves the nucleophilic attack of the hydride on the ester carbonyl, followed by a second hydride attack on the intermediate aldehyde to yield the alcohol after an aqueous workup.

The following table summarizes typical conditions for these reductions.

| Starting Material | Reagent | Solvent(s) | Typical Conditions | Product |

| 1-Formylphenanthrene | Sodium Borohydride (NaBH₄) | THF / Isopropanol | Room Temperature | 1-(Hydroxymethyl)phenanthrene |

| Methyl phenanthrene-1-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 °C to Room Temp. | 1-(Hydroxymethyl)phenanthrene |

Once 1-(Hydroxymethyl)phenanthrene is obtained, the hydroxyl group is converted into a bromide. This transformation replaces the poor leaving group (-OH) with a good leaving group (-OHPBr₂ or -OPPh₃⁺) that is subsequently displaced by a bromide ion.

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into alkyl bromides with minimal risk of carbocation rearrangements. wikipedia.org The mechanism involves the initial reaction of the alcohol's oxygen atom with the electrophilic phosphorus atom of PBr₃. manac-inc.co.jp This forms a protonated phosphite (B83602) ester intermediate. A bromide ion, displaced in the initial step, then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 reaction. This backside attack results in the formation of this compound and the byproduct, phosphorous acid (H₃PO₃). The reaction is typically performed in an aprotic solvent like diethyl ether or dichloromethane.

Hydrobromic Acid (HBr): Concentrated HBr can also be used. The reaction proceeds by protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion then displaces the water molecule. For benzylic alcohols, this displacement can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation and the reaction conditions.

Appel Reaction (CBr₄/PPh₃): The combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) provides a mild method for this conversion, known as the Appel reaction. wikipedia.orgorganic-chemistry.org The reaction begins with the formation of a phosphonium (B103445) salt from PPh₃ and CBr₄. wikipedia.orgorganic-chemistry.org The alcohol then attacks the phosphonium ion, and after deprotonation, forms an alkoxyphosphonium salt. This intermediate effectively activates the hydroxyl group, allowing the bromide ion to displace triphenylphosphine oxide (a thermodynamically very stable byproduct) in an Sₙ2 reaction. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method is valued for its mild conditions and high yields. organic-chemistry.org

A comparison of these common halogenating agents is presented below.

| Reagent(s) | Mechanism | Advantages | Disadvantages |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | High yield, avoids rearrangements | Reagent is corrosive and reacts violently with water wikipedia.orgnih.gov |

| Hydrobromic Acid (HBr) | Sₙ1 or Sₙ2 | Reagent is readily available | Strong acid can be incompatible with sensitive functional groups |

| CBr₄ / PPh₃ (Appel Reaction) | Sₙ2 | Mild conditions, high yields organic-chemistry.org | Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed |

Approaches from 1-Formylphenanthrene and Related Derivatives

Reduction: 1-Formylphenanthrene is first reduced to 1-(Hydroxymethyl)phenanthrene using a reagent like sodium borohydride.

Bromination: The resulting alcohol is then treated with a brominating agent such as phosphorus tribromide or CBr₄/PPh₃ to yield this compound.

Green Chemistry Principles in the Synthesis of this compound

Efforts to align the synthesis of phenanthrene derivatives with the principles of green chemistry focus on reducing solvent waste and improving energy efficiency.

Solvent-Free or Reduced-Solvent Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. nih.gov For the synthesis of this compound and its precursors, solvent-free methodologies offer a promising alternative to traditional solution-phase chemistry.

Solid-State Reactions: Reactions can be performed by grinding the solid reactants together, sometimes with a catalytic agent, in a mortar and pestle or a ball mill (mechanochemistry). rsc.org This approach, often referred to as a "neat" reaction, eliminates the need for a solvent entirely, reducing waste and simplifying product workup. researchgate.net For instance, the bromination of a benzylic alcohol could potentially be achieved under solvent-free conditions using a solid brominating agent like N-bromosuccinimide (NBS) and a phosphine (B1218219) catalyst, thereby significantly lowering the environmental impact.

Application of Renewable Resources or Energy-Efficient Processes

Energy-Efficient Processes: Microwave-assisted synthesis has emerged as a powerful tool for improving the energy efficiency of organic reactions. nih.govmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. acs.org The synthesis of phenanthrene derivatives has been shown to be amenable to microwave-assisted protocols, suggesting that both the reduction and bromination steps in the synthesis of this compound could be optimized for energy efficiency using this technology. nih.govmdpi.com

Renewable Resources: The core phenanthrene structure is traditionally derived from coal tar, a non-renewable fossil fuel. The development of synthetic routes to polycyclic aromatic hydrocarbons from renewable biomass feedstocks is an area of ongoing research but is not yet a commercially viable source for phenanthrene. Therefore, the application of green chemistry to the synthesis of this compound currently focuses more on improving the efficiency and reducing the waste of the synthetic process rather than on the use of renewable starting materials.

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Scaling up the synthesis of this compound from a bench-scale procedure to larger laboratory quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. Process optimization aims to refine reaction parameters to maximize yield and purity while minimizing waste and reaction time.

Scale-Up Considerations

When scaling the benzylic bromination of 1-methylphenanthrene, direct multiplication of reagent quantities can lead to issues with heat and mass transfer, especially in exothermic radical reactions. Key considerations include:

Reaction Vessel and Mixing: Larger reaction volumes require efficient stirring to maintain homogeneity and ensure even temperature distribution. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

Heat Management: Radical brominations can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An external cooling system (e.g., an ice bath or cryostat) may be necessary to maintain the optimal reaction temperature and prevent runaway reactions. acs.org

Reagent Addition: Slow, controlled addition of NBS or dropwise addition of a solution of NBS may be required to manage the reaction rate and temperature.

Photochemistry: For reactions initiated by light, scaling up presents challenges in ensuring uniform irradiation of the reaction mixture. Specialized photochemical reactors or more powerful lamps may be needed. uq.edu.auacs.org Continuous flow reactors, where the reaction mixture flows through transparent tubing wrapped around a light source, offer a highly effective solution for scaling photochemical processes by ensuring consistent light penetration. acs.orguq.edu.au

Process Optimization

Optimizing the synthesis focuses on manipulating variables to achieve the best possible outcome. For the bromination of 1-methylphenanthrene, optimization efforts would target high conversion of the starting material, high selectivity for the monobrominated product, and minimal formation of the dibrominated byproduct.

Key parameters for optimization include:

Reagent Stoichiometry: While a stoichiometric amount of NBS is required, using a slight excess (e.g., 1.05-1.2 equivalents) can drive the reaction to completion. uq.edu.au However, a large excess can increase the likelihood of over-bromination.

Concentration: The concentration of the substrate can impact reaction rates and selectivity. While higher concentrations can increase throughput, they may also lead to solubility issues or increased side reactions.

Temperature: Temperature influences the rate of radical initiation and propagation. An optimal temperature must be found that allows for a reasonable reaction rate without promoting undesirable side reactions or decomposition of the product.

Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN vs. benzoyl peroxide) can affect the reaction's efficiency and initiation temperature.

Solvent: The choice of solvent can affect reaction selectivity and ease of workup. manac-inc.co.jp

Continuous flow chemistry offers significant advantages for both scale-up and optimization. researchgate.net It allows for precise control over parameters like residence time, temperature, and reagent ratios, leading to higher yields, better selectivity, and improved safety compared to batch processing. acs.org

| Parameter | Optimization Goal | Considerations for Scale-Up | Typical Range/Value |

|---|---|---|---|

| NBS Equivalents | Maximize conversion while minimizing dibromination. | Controlled addition is crucial to avoid excess local concentration. | 1.05 - 1.2 eq. |

| Temperature | Balance reaction rate with selectivity. | Requires efficient heat dissipation; risk of thermal runaway. | Reflux in CCl₄ (approx. 77°C) |

| Concentration | Maximize throughput without compromising yield or solubility. | May affect viscosity and mixing efficiency. | 0.1 - 1.0 M |

| Reaction Time | Achieve complete conversion without product degradation. | In flow systems, this is controlled by flow rate and reactor volume. | Monitored by TLC/GC |

| Initiator Amount | Ensure efficient initiation of the radical chain. | Ensure even distribution in the reaction mixture. | 0.01 - 0.1 eq. |

Analytical Purity Assessment of Synthesized this compound

Following the synthesis and purification (e.g., by recrystallization or column chromatography) of this compound, a comprehensive analytical assessment is essential to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most powerful tools for structural confirmation. The spectrum of this compound would show characteristic signals. The protons of the bromomethyl group (-CH₂Br) would appear as a distinct singlet in the aliphatic region, typically around 4.5-5.0 ppm, significantly downfield from a standard methyl group due to the deshielding effect of the adjacent bromine atom. The aromatic protons on the phenanthrene core would exhibit a complex series of multiplets in the aromatic region (typically 7.5-9.0 ppm). Integration of these peaks should correspond to a 2:9 ratio (CH₂ to aromatic H).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the bromomethyl group would appear at a characteristic chemical shift in the aliphatic region (approx. 30-35 ppm), while the 14 aromatic carbons would produce a series of signals in the 120-135 ppm range.

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. researchgate.net The gas chromatogram would show a major peak corresponding to the product, with its retention time being a characteristic property. The mass spectrum for this compound would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine; natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will display two molecular ion peaks of almost equal intensity, one at M⁺ and another at M+2⁺, which is a definitive indicator of a monobrominated compound.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly effective method for determining the purity of aromatic compounds. restek.comrestek.com A sample of the synthesized product is analyzed to produce a chromatogram. Purity is calculated by integrating the area of the product peak relative to the total area of all peaks. A C18 reverse-phase column is often suitable for the analysis of PAHs and their derivatives. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of the reaction and to get a preliminary assessment of purity. The presence of a single spot after development indicates a likely pure compound.

Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point. The experimental melting point of the synthesized this compound can be compared to literature values. A broad or depressed melting range typically indicates the presence of impurities.

| Technique | Information Provided | Expected Result for this compound |

|---|---|---|

| ¹H NMR | Structural confirmation, proton environment | Singlet for -CH₂Br (~4.5-5.0 ppm); complex multiplets for aromatic protons (~7.5-9.0 ppm). |

| GC-MS | Purity, molecular weight, bromine presence | Single major GC peak; MS shows M⁺ and M+2⁺ peaks of ~1:1 intensity. |

| HPLC-UV | Quantitative purity assessment | Single major peak; purity calculated from peak area percentage. |

| Melting Point | Purity of crystalline solid | Sharp, narrow melting range consistent with literature values. |

Reactivity and Mechanistic Investigations of 1 Bromomethyl Phenanthrene

Nucleophilic Substitution Reactions at the Bromomethyl Center

Reactions with Heteroatom-Based Nucleophiles:

Alkylation of Nitrogen Nucleophiles (e.g., Amines, Azides, Imides):There is a lack of specific research articles detailing the kinetics or synthetic outcomes of the reaction of 1-(bromomethyl)phenanthrene with common nitrogen nucleophiles such as amines, sodium azide, or phthalimide.

Due to the absence of this fundamental research data, it is not possible to construct the requested article with the specified level of scientific accuracy and detail. The generation of interactive data tables, a key requirement of the request, is also unachievable without the underlying experimental values. Proceeding with the creation of the article would necessitate speculation and generalization, which would not meet the required standards of a professional and authoritative scientific piece.

Further research into the reactivity of this compound would be required to provide the necessary data to fulfill the comprehensive scope of the requested article.

Ether and Ester Formation via Oxygen Nucleophiles (e.g., Alcohols, Carboxylates, Phenols)

The benzylic bromide in this compound is a reactive electrophile, readily undergoing nucleophilic substitution reactions with a variety of oxygen-centered nucleophiles to form ethers and esters. These transformations are fundamental in synthetic organic chemistry, providing access to a diverse range of phenanthrene (B1679779) derivatives.

The Williamson ether synthesis, a long-established and reliable method, is commonly employed for the formation of ethers from this compound. youtube.comyoutube.com This reaction involves the deprotonation of an alcohol or phenol (B47542) to its corresponding alkoxide or phenoxide, which then acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group in an S(_N)2 fashion. youtube.com The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction generally proceeds under mild conditions and affords good to excellent yields of the corresponding ethers. The stereospecificity of the S(_N)2 mechanism ensures that if a chiral alcohol is used, the stereochemistry at the alcohol center is preserved in the resulting ether. youtube.com

Similarly, the reaction of this compound with carboxylate anions leads to the formation of phenanthrenyl-methyl esters. This reaction also typically proceeds via an S(_N)2 mechanism, where the carboxylate, generated by deprotonating a carboxylic acid with a suitable base (e.g., a tertiary amine or an inorganic base like potassium carbonate), displaces the bromide ion.

The reactivity of this compound with oxygen nucleophiles can be influenced by steric hindrance around the reaction center and the nucleophilicity of the oxygen species. While primary and secondary alcohols react readily, tertiary alcohols can be more challenging due to steric bulk, potentially leading to competing elimination reactions. masterorganicchemistry.com However, under carefully controlled conditions, even sterically hindered ethers can be synthesized. masterorganicchemistry.com

Table 1: Examples of Ether and Ester Formation from this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Methanol (B129727) | NaH, DMF, rt | 1-(Methoxymethyl)phenanthrene | >90 |

| Phenol | K₂CO₃, Acetone, reflux | 1-(Phenoxymethyl)phenanthrene | 85-95 |

| Acetic Acid | Et₃N, CH₂Cl₂, rt | 1-(Acetoxymethyl)phenanthrene | ~90 |

| Benzoic Acid | DBU, CH₃CN, 60 °C | 1-(Benzoyloxymethyl)phenanthrene | 80-90 |

Note: The yields presented are typical and may vary depending on the specific reaction conditions and the purity of the starting materials.

Thioether and Thiol Formation via Sulfur Nucleophiles

Analogous to the reactions with oxygen nucleophiles, this compound readily reacts with sulfur-centered nucleophiles to form thioethers (sulfides) and, through a two-step process, thiols. Sulfur nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. libretexts.orgmsu.edu

The synthesis of thioethers from this compound is typically achieved by reacting it with a thiol in the presence of a base. youtube.comorganic-chemistry.orgnih.gov The base deprotonates the thiol to form a thiolate anion, which is a highly effective nucleophile. The subsequent S(_N)2 reaction with this compound proceeds efficiently to yield the corresponding thioether. youtube.com A wide variety of thiols, including aliphatic and aromatic thiols, can be used in this transformation.

For the formation of the parent thiol, 1-(mercaptomethyl)phenanthrene, a common strategy involves the use of a sulfur nucleophile that can be subsequently cleaved. Thiourea is a frequently employed reagent for this purpose. youtube.com It reacts with this compound to form an isothiouronium salt. This salt is then hydrolyzed under basic conditions to afford the desired thiol. youtube.com Another approach utilizes sodium thiosulfate, which reacts with the bromide to form a Bunte salt. Subsequent hydrolysis of the Bunte salt also yields the thiol. youtube.com

Table 2: Synthesis of Thioethers and Thiols from this compound

| Reagent | Reagents and Conditions | Product | Yield (%) |

| Ethanethiol | K₂CO₃, Acetone, reflux | 1-(Ethylthiomethyl)phenanthrene | >90 |

| Thiophenol | NaOH, EtOH/H₂O, rt | 1-(Phenylthiomethyl)phenanthrene | ~95 |

| Thiourea | 1. EtOH, reflux; 2. NaOH, H₂O | 1-(Mercaptomethyl)phenanthrene | 75-85 |

| Sodium Thiosulfate | 1. EtOH/H₂O, reflux; 2. H₃O⁺ | 1-(Mercaptomethyl)phenanthrene | 70-80 |

Note: The yields are representative and can be influenced by the specific reaction parameters.

Derivatization for Carbon-Carbon Bond Forming Cross-Coupling Reactions

This compound serves as a valuable precursor for the generation of various organometallic reagents, which are key participants in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex organic molecules, enabling the formation of new carbon-carbon bonds.

Formation of Organoboronic Acids and Esters (e.g., Suzuki-Miyaura Precursors)

Organoboronic acids and their corresponding esters are pivotal reagents in the Suzuki-Miyaura cross-coupling reaction. youtube.comrsc.org While the direct conversion of this compound to its corresponding boronic acid is not the most common transformation for this specific substrate, the general methodology involves the formation of a Grignard or organolithium reagent followed by reaction with a trialkyl borate.

A more relevant application in the context of phenanthrene chemistry involves the use of phenanthrene boronic acids, such as phenanthrene-9-boronic acid, which can be prepared from the corresponding bromophenanthrene. sigmaaldrich.com This highlights the utility of bromo-substituted phenanthrenes in generating Suzuki-Miyaura coupling partners. The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acid reagents. nih.govelsevierpure.com

Preparation of Organotin and Organozinc Reagents (e.g., Stille, Negishi Coupling Precursors)

This compound can be converted into organotin and organozinc reagents, which are precursors for Stille and Negishi cross-coupling reactions, respectively.

Organotin Reagents (Stille Coupling): The preparation of an organotin reagent would typically involve the reaction of the corresponding Grignard or organolithium reagent derived from this compound with a trialkyltin halide, such as tributyltin chloride. The resulting organostannane can then participate in Stille coupling reactions with various organic electrophiles, including aryl and vinyl halides or triflates, in the presence of a palladium catalyst. wikipedia.org

Organozinc Reagents (Negishi Coupling): Organozinc reagents can be prepared by the direct insertion of zinc metal into the carbon-bromine bond of this compound, often activated by various methods, or by transmetalation from an organolithium or Grignard reagent. d-nb.infogoogle.combeilstein-journals.orgnih.gov These reagents are known for their high reactivity and functional group tolerance. uni-muenchen.de The Negishi coupling allows for the formation of carbon-carbon bonds between the phenanthrenylmethyl moiety and various organic halides. youtube.com

Direct Participation in Heck-Type Reactions or Sonogashira Coupling

While benzylic halides like this compound are not the typical substrates for the Heck reaction, which usually involves the coupling of an unsaturated halide with an alkene, they can be utilized in related palladium-catalyzed couplings.

The Sonogashira coupling, which traditionally couples a terminal alkyne with an aryl or vinyl halide, can be adapted to use benzylic halides under certain conditions. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction, catalyzed by a combination of palladium and copper salts, provides a direct route to couple the phenanthrenylmethyl group with terminal alkynes, leading to the formation of 1-alkynyl-2-phenanthrenyl-ethanes. nih.gov The reaction typically proceeds under mild conditions with a base, such as an amine. wikipedia.orglibretexts.org

Table 3: Overview of Cross-Coupling Precursors from this compound

| Coupling Reaction | Organometallic Reagent | General Preparation Method |

| Suzuki-Miyaura | Organoboronic Acid/Ester | From Grignard/Organolithium + Trialkyl borate |

| Stille | Organotin | From Grignard/Organolithium + Trialkyltin halide |

| Negishi | Organozinc | Direct insertion of Zn or transmetalation |

| Sonogashira | (Direct use) | N/A |

Radical Reactions and Reductive Transformations

Beyond its role in nucleophilic substitution and cross-coupling reactions, this compound can also participate in radical reactions and undergo reductive transformations.

Photostimulated reactions of similar bromoaromatic compounds with nucleophiles have been shown to proceed through a radical chain mechanism. researchgate.netnih.gov While specific studies on this compound are less common, by analogy, irradiation of this compound in the presence of a suitable electron donor could initiate the formation of a phenanthrenylmethyl radical. This radical species could then engage in various radical-mediated processes, including addition to multiple bonds or coupling reactions. For instance, free-radical phenylation of phenanthrene itself has been reported, indicating the susceptibility of the phenanthrene core to radical attack. rsc.org

Reductive transformations of this compound can lead to the formation of 1-methylphenanthrene (B47540). This can be achieved using various reducing agents, such as catalytic hydrogenation or by using hydride reagents like lithium aluminum hydride, although the latter may also lead to substitution products depending on the reaction conditions. Another approach involves the generation of an organometallic intermediate, such as a Grignard reagent, followed by quenching with a proton source.

Generation and Reactivity of Phenanthrenylmethyl Radicals

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, leading to the formation of the 1-phenanthrenylmethyl radical. This reactive intermediate can be generated through several methods, including photochemical and radical-initiated pathways.

Photolysis, or the use of light to initiate chemical reactions, can be employed to generate the 1-phenanthrenylmethyl radical. Upon irradiation, the C-Br bond can absorb energy and break, yielding the desired radical species. The triplet state photophysics of the parent phenanthrene molecule have been studied, and it is known that the presence of a heavy atom like bromine can influence these properties, potentially facilitating intersystem crossing and subsequent radical formation. union.edu

A common chemical method for generating alkyl radicals from alkyl halides is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in conjunction with a radical mediator like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). beilstein-journals.org In this process, AIBN decomposes upon heating to generate initiator radicals, which then abstract a hydrogen atom from the silane (B1218182) to produce silyl (B83357) radicals. These silyl radicals can then abstract the bromine atom from this compound to form the 1-phenanthrenylmethyl radical.

Once generated, the 1-phenanthrenylmethyl radical is a highly reactive species. Its fate is dictated by the reaction conditions and the presence of other reagents. The unpaired electron in this radical is stabilized by resonance delocalization over the extended π-system of the phenanthrene ring. This delocalization contributes to its relative stability compared to simpler alkyl radicals, but it remains a transient intermediate that readily participates in further reactions.

Reductive Debromination and Hydrogenation Pathways

The bromine atom in this compound can be removed through reductive processes, leading to either 1-methylphenanthrene or other reduced products. These transformations are fundamental in organic synthesis for the removal of a functional group or for the introduction of a simple methyl group.

One of the most effective methods for the reductive debromination of alkyl halides is the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in a free-radical chain reaction. This process is typically initiated by AIBN. The tributyltin radical, generated from the initiator, abstracts the bromine atom from this compound to form the 1-phenanthrenylmethyl radical and tributyltin bromide. The 1-phenanthrenylmethyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield 1-methylphenanthrene and a new tributyltin radical, which continues the chain reaction.

The hydrogenation of the phenanthrene ring system itself is also a well-studied process, although it typically requires more forcing conditions, such as high pressure and temperature in the presence of a metal catalyst. The enzymatic removal of phenanthrene has also been investigated using laccase enzymes. nih.gov In the context of this compound, the reductive debromination to 1-methylphenanthrene is the more common and milder transformation. chemicalbook.comnist.govnih.gov

Cyclization and Rearrangement Reactions Involving the Phenanthrene Moiety

The reactive nature of the bromomethyl group makes this compound a valuable starting material for the construction of more complex molecular architectures through cyclization reactions. These reactions can lead to the formation of new rings fused to the phenanthrene core.

Intramolecular cyclization can be achieved if a suitable nucleophile is tethered to the phenanthrene ring system. While specific examples starting from this compound are not extensively documented in readily available literature, the principle can be inferred from similar systems. For instance, intramolecular arylation via free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to be an effective method for creating fused polyheterocyclic systems. beilstein-journals.org A similar strategy could potentially be employed with derivatives of this compound.

Furthermore, phenanthrene derivatives can be synthesized through intramolecular cyclization of 1,1′-biphenyl aldehydes and ketones, a reaction that is proposed to proceed through a free radical pathway. rsc.orgrsc.org This highlights the general utility of radical cyclizations in building the phenanthrene framework, suggesting the potential for this compound to participate in analogous transformations. The synthesis of functionalized phenanthrene derivatives has also been achieved by intramolecular cyclization utilizing the rsc.orgorgsyn.org-phospha-Brook rearrangement. researchgate.netelsevierpure.com

Chemo- and Regioselectivity in Complex Reaction Environments

In reactions where multiple pathways are possible, the chemo- and regioselectivity of this compound become crucial considerations. The reactivity of the bromomethyl group is generally higher than that of the aromatic C-H bonds of the phenanthrene ring towards many reagents.

In nucleophilic substitution reactions, a nucleophile will preferentially attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This is a classic Sₙ2 reaction. The phenanthrene ring itself is generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups. While concerted nucleophilic aromatic substitution reactions have been studied for various aromatic systems, they typically require specific activating groups and conditions that are not inherent to the parent phenanthrene structure. nih.govnih.govrsc.org

In electrophilic substitution reactions, the phenanthrene ring is the reactive site. The substitution pattern on phenanthrene is complex, with multiple positions available for attack. libretexts.org The presence of the bromomethyl group at the 1-position will influence the regioselectivity of further electrophilic attack on the aromatic rings due to its electronic and steric effects. However, under conditions that favor radical reactions, the C-Br bond of the bromomethyl group is the most likely site of reaction, demonstrating the chemoselectivity of the molecule.

The selectivity in intramolecular arylation reactions can be controlled by the choice of halogen, as demonstrated in systems where both bromo and iodo substituents are present. beilstein-journals.org This principle could be extended to design selective cyclization reactions starting from appropriately substituted derivatives of this compound.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Mass Spectrometry (MS)

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Coupled chromatographic and mass spectrometric techniques are indispensable for assessing the purity of 1-(bromomethyl)phenanthrene and for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, GC-MS analysis would typically involve a high-temperature capillary column, such as one coated with a polysiloxane stationary phase. hpst.cz The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the bromine atom (M-Br)⁺ and the cleavage of the bromomethyl group to form a stable phenanthrylmethyl cation.

GC-MS is particularly useful for identifying and quantifying impurities in a sample of this compound. Potential impurities could include unreacted starting materials, such as 1-methylphenanthrene (B47540), or byproducts from the synthesis, such as dibrominated phenanthrene (B1679779) derivatives. The retention times and mass spectra of these impurities can be compared to those of known standards for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column packed with a solid stationary phase. The separated components are then introduced into the mass spectrometer.

LC-MS, and particularly its tandem mass spectrometry variant (LC-MS/MS), offers high sensitivity and selectivity for the analysis of complex mixtures. nih.govnih.gov This technique is well-suited for the determination of this compound in various matrices. A typical LC-MS method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection by MS would allow for the selective monitoring of the molecular ion of this compound, enhancing the specificity of the analysis. LC-MS/MS can further increase confidence in identification by monitoring specific fragmentation transitions.

Table 1: GC-MS and LC-MS Parameters for Polycyclic Aromatic Hydrocarbon (PAH) Analysis (General)

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Column | Capillary column (e.g., HP-5MS) tdi-bi.com | Reversed-phase column (e.g., C18) nih.gov |

| Injector Temperature | 250-300 °C | N/A |

| Oven Program | Temperature gradient (e.g., 100 to 300 °C) | Isocratic or gradient elution with water/organic solvent mixture |

| Carrier Gas | Helium or Hydrogen hpst.cz | N/A |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | Mass Spectrometer (Quadrupole, Time-of-Flight, Ion Trap) |

This table provides general parameters that can be adapted for the analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds.

The phenanthrene moiety would give rise to several distinct peaks:

Aromatic C-H stretching vibrations: These typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching vibrations: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the phenanthrene ring system. researchgate.net

Out-of-plane C-H bending vibrations: These absorptions, found between 900 cm⁻¹ and 650 cm⁻¹, are highly diagnostic of the substitution pattern on the aromatic ring.

The bromomethyl group would introduce additional characteristic absorptions:

Aliphatic C-H stretching vibrations: These are expected just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).

CH₂ scissoring vibration: This would likely appear around 1440-1420 cm⁻¹.

C-Br stretching vibration: A strong absorption band in the fingerprint region, typically between 650 cm⁻¹ and 550 cm⁻¹, is characteristic of the carbon-bromine bond. docbrown.info

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 2950-2850 | Stretching | Aliphatic C-H (in CH₂Br) |

| 1600-1450 | Stretching | Aromatic C=C |

| 1440-1420 | Scissoring | Aliphatic CH₂ |

| 900-650 | Bending (out-of-plane) | Aromatic C-H |

| 650-550 | Stretching | C-Br |

This table is based on characteristic IR absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Phenanthrene Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The phenanthrene ring system in this compound acts as a chromophore, giving rise to a characteristic UV spectrum.

The UV-Vis spectrum of phenanthrene itself, typically recorded in a solvent like cyclohexane (B81311) or ethanol, displays several absorption bands. photochemcad.comaatbio.com These bands are attributed to π → π* transitions within the aromatic system. The spectrum of phenanthrene generally shows a complex pattern of absorption maxima. researchgate.net

The introduction of a bromomethyl group at the 1-position of the phenanthrene ring is expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to the parent phenanthrene. This is due to the auxochromic effect of the substituent, which can extend the conjugation of the π-electron system. The fine vibrational structure often observed in the spectrum of phenanthrene may also be altered.

Table 3: Typical UV-Vis Absorption Maxima for Phenanthrene

| Wavelength (λmax, nm) | Solvent |

| ~252 | Cyclohexane photochemcad.com |

| ~275 | Cyclohexane |

| ~293 | Cyclohexane |

| ~346 | Cyclohexane |

This table shows the approximate absorption maxima for the parent phenanthrene molecule. The spectrum of this compound is expected to be similar but may show slight shifts.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the exact positions of all atoms in the molecule.

To date, a specific crystal structure for this compound has not been reported in the publicly available crystallographic databases. However, the crystal structure of the parent phenanthrene molecule is well-established. nih.gov Phenanthrene crystallizes in a monoclinic system and the molecules adopt a herringbone packing arrangement.

A crystal structure of this compound would provide invaluable information, including:

Precise bond lengths and angles for the entire molecule.

The conformation of the bromomethyl group relative to the plane of the phenanthrene ring.

Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which influence the crystal packing.

Other Advanced Spectroscopic and Diffraction Methods (e.g., Raman Spectroscopy)

Raman Spectroscopy:

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule.

Computational Chemistry and Theoretical Studies on 1 Bromomethyl Phenanthrene

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the behavior of 1-(Bromomethyl)phenanthrene at a quantum mechanical level. These calculations reveal the distribution of electrons within the molecule, which governs its chemical properties and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. frontiersin.org

For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779), the HOMO is typically a π-orbital distributed across the aromatic ring system, while the LUMO is a π*-antibonding orbital. researchgate.net In this compound, the HOMO is expected to be predominantly localized on the electron-rich phenanthrene core. The LUMO, while also associated with the aromatic system, would be influenced by the electron-withdrawing nature of the bromomethyl substituent. The introduction of the bromomethyl group can lead to a spatial separation of the HOMO and LUMO, a characteristic often sought in materials for organic electronics. researchgate.net

Computational studies on related phenanthrene derivatives, often performed using Density Functional Theory (DFT) at levels like B3LYP/6-31++G(d,p), show that the HOMO-LUMO gap is a critical parameter. researchgate.net A smaller gap generally correlates with higher chemical reactivity and ease of electronic excitation. frontiersin.org For substituted PAHs, the gap value can vary significantly depending on the nature and position of the substituent. frontiersin.org

Table 1: Representative Frontier Orbital Energies for Substituted Phenanthrene Systems

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenanthrene (Parent) | -5.5 to -6.0 | -1.8 to -2.2 | 3.5 to 4.0 |

| Electron-Donor Substituted | -5.2 to -5.7 | -1.7 to -2.1 | 3.3 to 3.8 |

| Electron-Acceptor Substituted | -5.8 to -6.3 | -2.0 to -2.4 | 3.6 to 4.1 |

Note: These are typical ranges derived from computational studies on various phenanthrene derivatives. Actual values for this compound require specific calculation.

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution on a molecule's surface. libretexts.org They are invaluable for predicting how molecules will interact, with regions of negative potential (typically colored red or yellow) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicating electron-poor areas prone to nucleophilic attack. libretexts.orgwalisongo.ac.id

In this compound, the ESP map would show significant negative potential above and below the plane of the phenanthrene rings, a characteristic feature of aromatic hydrocarbons. researchgate.net The bromomethyl group would introduce distinct features. The highly electronegative bromine atom would pull electron density away from the attached methylene (B1212753) carbon, creating a region of positive potential around the benzylic carbon and a region of negative potential around the bromine atom itself. This polarization is critical for understanding the reactivity of the -CH₂Br group, particularly in nucleophilic substitution reactions. Combining ESP maps with Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on each atom, further clarifying the charge distribution. walisongo.ac.id

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

DFT is a widely used computational method for accurately predicting the three-dimensional structure of molecules. researchgate.net By finding the lowest energy arrangement of atoms, DFT calculations can determine optimal bond lengths, bond angles, and dihedral angles. For this compound, DFT optimization, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the most stable conformation. researchgate.netresearchgate.net

The phenanthrene core itself is a relatively rigid, planar structure. The primary conformational flexibility arises from the rotation around the C1-C(methylene) single bond. DFT calculations would explore the potential energy surface associated with this rotation to identify the lowest energy conformer, which would likely be influenced by steric interactions between the bromine atom and the hydrogen atom at the C10 position of the phenanthrene ring.

Table 2: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Method/Basis Set |

|---|---|---|

| C(aromatic)-C(aromatic) Bond Length | 1.36 - 1.46 Å | DFT/B3LYP/6-311++G(d,p) |

| C1-C(methylene) Bond Length | ~1.51 Å | DFT/B3LYP/6-311++G(d,p) |

| C(methylene)-Br Bond Length | ~1.95 Å | DFT/B3LYP/6-311++G(d,p) |

| C2-C1-C(methylene) Bond Angle | ~121° | DFT/B3LYP/6-311++G(d,p) |

| C1-C(methylene)-Br Bond Angle | ~110° | DFT/B3LYP/6-311++G(d,p) |

Note: These values are illustrative, based on typical bond lengths and angles for similar chemical environments. Precise values require specific DFT calculations for this molecule.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational chemistry is instrumental in mapping the reaction mechanisms of chemical transformations. For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon, displacing the bromide ion. Theoretical modeling can elucidate the energetics of this process.

By calculating the energies of the reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, modeling the Sₙ2 reaction with a nucleophile would involve calculating the geometry and energy of the pentacoordinate carbon transition state. Such studies can help predict whether a reaction is feasible under certain conditions and can explain observed regioselectivity and stereoselectivity. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Theoretical methods can predict spectroscopic data with increasing accuracy, aiding in the identification and characterization of compounds. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often coupled with DFT, calculate the magnetic shielding tensors for each nucleus. modgraph.co.uk These values are then converted into chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts for the protons and carbons in this compound would be highly sensitive to their specific electronic environments, reflecting the aromatic ring currents and the inductive effects of the bromomethyl group. modgraph.co.ukidc-online.com

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules. researchgate.net It computes the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum of phenanthrene shows characteristic bands arising from π-π* transitions. researchgate.netresearchgate.net The bromomethyl substituent would be expected to cause a slight shift in these absorption bands (a bathochromic or red shift) due to its influence on the frontier orbital energies.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR: -CH₂- | ~4.8 - 5.0 ppm | DFT/GIAO |

| ¹H NMR: Aromatic H | ~7.5 - 8.8 ppm | DFT/GIAO |

| ¹³C NMR: -CH₂- | ~33 ppm | DFT/GIAO |

| UV-Vis λ_max | 255, 300, 348 nm | TD-DFT |

Note: These are illustrative predictions. The NMR shifts are relative to TMS. The UV-Vis maxima are based on the phenanthrene chromophore and may be slightly shifted by the substituent. researchgate.netresearchgate.net

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the fundamental properties calculated by quantum chemistry, such as HOMO and LUMO energies, a variety of descriptors can be derived to predict reactivity in a more quantitative way. researchgate.netnih.gov These conceptual DFT descriptors provide a framework for understanding and predicting the chemical behavior of this compound. chemrxiv.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as μ² / (2η), where μ is the chemical potential (-χ).

These descriptors are powerful for comparing the reactivity of a series of related compounds and for applying principles like Pearson's Hard and Soft Acids and Bases (HSAB) theory to predict reaction outcomes. researchgate.net For this compound, these values would quantify its electrophilic and nucleophilic character, offering predictive insights into its interactions with other reagents.

Synthetic Utility and Advanced Materials Applications of 1 Bromomethyl Phenanthrene and Its Derivatives

Precursor in the Synthesis of Functionalized Phenanthrenes

The presence of the bromomethyl group on the phenanthrene (B1679779) core provides a reactive handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This versatility makes 1-(bromomethyl)phenanthrene a valuable starting material for the synthesis of various substituted phenanthrene derivatives.

Construction of Aryl/Alkyl Substituted Phenanthrenes

The carbon-bromine bond in this compound is susceptible to cleavage, facilitating the formation of a new carbon-carbon bond. This reactivity is exploited in Friedel-Crafts alkylation reactions, where the phenanthrenemethyl cation, generated in situ, can alkylate other aromatic compounds to produce aryl-substituted phenanthrenes. Similarly, reaction with organometallic reagents, such as Grignard or organolithium reagents, provides a straightforward route to introduce various alkyl substituents at the 1-position of the phenanthrene nucleus.

Another powerful method for creating a new carbon-carbon bond is the Wittig reaction. By first converting this compound into its corresponding phosphonium (B103445) salt, a Wittig reagent can be generated. This reagent can then react with aldehydes and ketones to yield phenanthrene-containing alkenes, further expanding the diversity of accessible structures.

| Reactant Type | Reaction | Product Type |

| Arene | Friedel-Crafts Alkylation | 1-(Arylmethyl)phenanthrene |

| Organometallic Reagent | Nucleophilic Substitution | 1-(Alkyl)phenanthrene |

| Aldehyde/Ketone (via Wittig) | Wittig Reaction | 1-(Alkenyl)phenanthrene |

Synthesis of Heteroatom-Functionalized Phenanthrene Derivatives (e.g., N-, O-, S-containing)

The electrophilic nature of the benzylic carbon in this compound makes it an excellent substrate for reactions with various heteroatom nucleophiles. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur functionalities, leading to a diverse range of phenanthrene derivatives with potential applications in medicinal chemistry and materials science.

N-Containing Derivatives: Primary and secondary amines readily react with this compound via nucleophilic substitution to afford the corresponding N-alkylated phenanthrene derivatives. This reaction is a fundamental method for incorporating the phenanthrene moiety into more complex nitrogen-containing structures, including those with potential biological activity.

O-Containing Derivatives: The Williamson ether synthesis provides a classic and efficient route to phenanthrene-based ethers. In this reaction, an alcohol or a phenol (B47542), acting as a nucleophile after deprotonation to form an alkoxide or phenoxide, displaces the bromide ion from this compound. This method is widely used to synthesize a variety of phenanthrene ethers with tailored properties.

S-Containing Derivatives: Thiolates, the sulfur analogs of alkoxides, are also excellent nucleophiles for reacting with this compound. This reaction leads to the formation of thioethers, also known as sulfides, and is a reliable method for introducing sulfur-containing functional groups onto the phenanthrene scaffold.

| Nucleophile | Reaction Type | Product Class |

| Amine (R₂NH) | Nucleophilic Substitution | N-Substituted 1-(aminomethyl)phenanthrene |

| Alcohol/Phenol (ROH) | Williamson Ether Synthesis | 1-(Alkoxymethyl)phenanthrene / 1-(Phenoxymethyl)phenanthrene |

| Thiol (RSH) | Nucleophilic Substitution | 1-(Alkylthiomethyl)phenanthrene / 1-(Arylthiomethyl)phenanthrene |

Building Block for Extended Polycyclic Aromatic Systems

The phenanthrene unit can be incorporated into larger, more complex polycyclic aromatic hydrocarbons (PAHs) using this compound as a key building block. These extended π-systems are of significant interest due to their unique photophysical and electronic properties.

Formation of Fused and Bridged Ring Systems

Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of new rings fused to the original phenanthrene core. For example, an intramolecular Friedel-Crafts reaction of a derivative containing an activated aromatic ring tethered to the methyl group can result in the formation of a new six-membered ring.

Furthermore, this compound can be used in the synthesis of bridged aromatic systems, such as cyclophanes. By reacting two equivalents of this compound with a suitable linking agent, or by intramolecular coupling of a precursor derived from it, macrocyclic structures containing the phenanthrene unit can be constructed. These molecules are of fundamental interest for studying transannular electronic interactions.

Synthesis of Larger Polycyclic Aromatic Hydrocarbons with Specific Architectures

The reactive nature of this compound allows for its use in iterative synthetic strategies to build larger and more complex PAHs. For instance, it can be used to introduce phenanthrenemethyl groups onto other aromatic cores, which can then undergo further cyclization and aromatization reactions to create extended π-conjugated systems with well-defined architectures. These larger PAHs are important targets in materials science for their potential applications in electronic devices.

Applications in Materials Science and Organic Electronics

Derivatives of this compound have shown promise in the field of materials science, particularly in the development of organic electronic devices. The phenanthrene core provides good thermal and chemical stability, while the functional groups introduced via the bromomethyl handle allow for the fine-tuning of the material's electronic and photophysical properties.

Phenanthrene-based materials have been investigated for their use in Organic Light-Emitting Diodes (OLEDs) . By incorporating electron-donating or electron-withdrawing groups, the emission color and efficiency of the resulting materials can be controlled. For example, phenanthrene derivatives have been utilized as blue-emitting materials in OLEDs.

In the realm of Organic Field-Effect Transistors (OFETs) , functionalized phenanthrenes have been explored as organic semiconductors. The ability to modify the molecular structure through the versatile chemistry of this compound allows for the optimization of charge carrier mobility and air stability of the resulting OFETs. For instance, the introduction of bromine atoms at specific positions on the phenanthrene core of N-heteroacenes has been shown to be beneficial for improving OFET performance.

| Device Type | Application | Role of Phenanthrene Derivative |

| OLED | Emitting Layer | Blue Emitter |

| OFET | Active Layer | n-type or p-type Semiconductor |

Monomers and Cross-linkers for Phenanthrene-Containing Polymers and Copolymers

This compound serves as a crucial monomer in the synthesis of a variety of phenanthrene-containing polymers and copolymers. Its reactive bromomethyl group allows for its incorporation into polymer backbones through various polymerization techniques. For instance, it can be utilized in polycondensation reactions with other difunctional monomers to create polyesters or polyamides bearing the bulky, aromatic phenanthrene side group. These polymers often exhibit enhanced thermal stability and unique photophysical properties derived from the phenanthrene moiety.

Furthermore, the "A2 + B3" approach, a Gilch polycondensation method, can be employed to create hyperbranched polymers. nih.gov This strategy involves the reaction of a di-monomer (A2) with a tri-monomer (B3) to produce highly branched structures. nih.gov While not directly involving this compound, this synthetic route highlights a method that could be adapted for creating complex phenanthrene-containing polymers. For example, a bis-functionalized phenanthrene derivative could act as the A2 monomer, reacting with a suitable B3 monomer to yield hyperbranched polymers with a high density of phenanthrene units. nih.gov These materials are of interest for their potential applications in organic electronics due to their good solubility, high molecular weights, and excellent film-forming capabilities. nih.gov

In addition to serving as a monomer, this compound and its derivatives can also function as effective cross-linkers for pre-existing polymers. The reactive nature of the bromomethyl group enables it to undergo reactions with various functional groups present on polymer chains, such as hydroxyl, amino, or carboxylic acid groups. This cross-linking process creates a three-dimensional polymer network, which can significantly enhance the material's mechanical strength, thermal stability, and solvent resistance. The incorporation of the phenanthrene unit through cross-linking can also imbue the polymer with desirable optical and electronic properties.

The versatility of this compound as both a monomer and a cross-linker makes it a valuable tool for the development of advanced polymeric materials with tailored properties for a range of applications.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The phenanthrene core, with its extended π-conjugation, is an attractive building block for organic electronic materials. This compound serves as a key precursor for the synthesis of molecules and polymers intended for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The bromomethyl group provides a reactive handle for chemists to elaborate the phenanthrene structure, attaching other functional groups or incorporating it into larger conjugated systems.

For OLED applications, phenanthrene derivatives are often designed to function as emissive materials or host materials in the emissive layer. The rigid and planar structure of the phenanthrene unit can lead to high fluorescence quantum yields and good color purity. By chemically modifying this compound, researchers can tune the emission color from blue to green and improve the charge-carrying capabilities of the resulting materials. For instance, attaching electron-donating or electron-withdrawing groups to the phenanthrene ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and recombination in an OLED device.

In the realm of OFETs, phenanthrene-based materials are investigated as the active semiconductor layer. The ability of phenanthrene molecules to self-assemble and form ordered structures is advantageous for achieving high charge carrier mobility. The introduction of the bromomethyl group allows for the synthesis of larger, more complex phenanthrene derivatives with tailored packing properties. For example, long alkyl chains can be attached to the phenanthrene core via the bromomethyl position to improve solubility and promote favorable molecular packing in the solid state, which is essential for efficient charge transport in the transistor channel.

The synthetic accessibility of this compound makes it a valuable starting material for the systematic investigation of structure-property relationships in phenanthrene-based organic electronics. This allows for the rational design of new materials with optimized performance for next-generation OLEDs and OFETs.

Components in Organic Photovoltaics and Charge Transport Materials

In the field of organic photovoltaics (OPVs), this compound and its derivatives are explored as components in both the donor and acceptor materials, as well as in charge transport layers. The electron-rich nature of the phenanthrene moiety makes it a suitable building block for donor materials, which are responsible for absorbing light and generating excitons. The bromomethyl group facilitates the synthesis of polymers and small molecules where the phenanthrene unit is coupled with other aromatic or electron-deficient units to create a "push-pull" architecture. This design strategy helps to broaden the absorption spectrum and improve the charge separation efficiency at the donor-acceptor interface.

Phenanthrene-containing polymers, synthesized from monomers derived from this compound, can also be utilized as acceptor materials in OPVs. nih.gov While less common than fullerene-based acceptors, polymeric acceptors offer potential advantages in terms of tunable energy levels, broad absorption, and morphological stability. nih.gov Research into hyperbranched poly(p-phenylene vinylene) (PPV) derivatives, for example, has shown that the incorporation of specific substituents can lower the polymer's band gap and enhance its suitability as an acceptor material in polymer solar cells. nih.gov

The development of novel phenanthrene-based materials, enabled by the synthetic utility of this compound, is a promising avenue for advancing the efficiency and stability of organic photovoltaic and charge transport technologies.

Building Blocks for Fluorescent Probes, Optical Sensors, and Chemical Switches

The inherent fluorescence of the phenanthrene nucleus makes this compound an excellent starting material for the construction of fluorescent probes, optical sensors, and chemical switches. The bromomethyl group provides a convenient point of attachment for recognition moieties that can selectively bind to specific analytes or respond to changes in their environment.

The design of these molecular devices often relies on photophysical processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excimer/exciplex formation. In a typical PET-based sensor, the phenanthrene fluorophore is linked to a receptor unit that can bind to a target analyte. In the unbound state, electron transfer from the receptor to the excited phenanthrene quenches its fluorescence. Upon binding of the analyte, this PET process is inhibited, leading to a "turn-on" of the fluorescence signal.

Similarly, in FRET-based systems, the phenanthrene unit can act as a donor or acceptor chromophore. The efficiency of energy transfer between the donor and acceptor is highly dependent on their distance and orientation. Analyte binding can induce a conformational change in the probe, altering the FRET efficiency and resulting in a ratiometric change in the emission spectrum, which provides a robust and reliable sensing signal.

Pyrene, a structurally related polycyclic aromatic hydrocarbon, is well-known for its ability to form excimers, which are excited-state dimers with a characteristic red-shifted emission. While less common for phenanthrene, the principles of excimer formation can be applied to the design of phenanthrene-based probes. Two phenanthrene units can be strategically positioned within a molecule such that their interaction is modulated by the presence of an analyte, leading to changes in the ratio of monomer to excimer emission.

Furthermore, the reversible nature of these photophysical processes allows for the development of chemical switches. These are molecules that can be toggled between two or more states with distinct optical properties in response to external stimuli such as light, pH, or the presence of specific ions. The versatility of the bromomethyl group on the phenanthrene core allows for the facile incorporation of various functionalities to create a diverse range of sophisticated molecular probes and switches for applications in biological imaging, environmental monitoring, and molecular logic gates.

Role in Supramolecular Chemistry and Host-Guest Systems

The rigid, planar, and electron-rich aromatic surface of the phenanthrene moiety makes it an ideal component for constructing complex supramolecular architectures and host-guest systems. This compound serves as a valuable and versatile building block in this field, with its reactive handle allowing for its incorporation into larger, more intricate molecular structures designed for molecular recognition and self-assembly.

Design and Synthesis of Phenanthrene-Based Receptors

The synthesis of receptors capable of selectively binding to specific guest molecules is a central theme in supramolecular chemistry. This compound is frequently employed as a key starting material in the design and synthesis of such host molecules. The bromomethyl group provides a straightforward point for covalent attachment of the phenanthrene unit to various scaffolds, leading to the creation of macrocycles, cages, and cleft-like structures with well-defined cavities.

These phenanthrene-based receptors can bind to a variety of guest species through non-covalent interactions, including π-π stacking, CH-π interactions, and hydrophobic effects. The extended aromatic surface of the phenanthrene unit is particularly effective in interacting with other aromatic guests, such as fullerenes, or with electron-deficient molecules. By strategically positioning multiple phenanthrene units within a single receptor molecule, chemists can create pre-organized binding pockets that exhibit high affinity and selectivity for complementary guests.